molecular formula C26H28N2O10 B165302 Doppm-valerolactone dino2Ph CAS No. 138847-00-4

Doppm-valerolactone dino2Ph

Katalognummer B165302
CAS-Nummer: 138847-00-4
Molekulargewicht: 528.5 g/mol
InChI-Schlüssel: QFCHHSMYAFEZCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doppm-valerolactone dino2Ph is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of Doppm-valerolactone dino2Ph involves its ability to interact with biological molecules, particularly proteins. The compound can bind to proteins and alter their structure and function, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Doppm-valerolactone dino2Ph has been shown to have significant biochemical and physiological effects. It can inhibit the activity of enzymes, alter gene expression, and affect the function of ion channels. The compound has also been shown to have anti-inflammatory and antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Doppm-valerolactone dino2Ph in lab experiments is its ability to interact with biological molecules. This makes it a valuable tool for studying the structure and function of proteins. However, the complex synthesis method and the high cost of the compound can be a limitation for some researchers.

Zukünftige Richtungen

There are several future directions for the use of Doppm-valerolactone dino2Ph in scientific research. One direction is the development of new drugs that target specific proteins. Another direction is the use of the compound in the development of new materials with unique properties. Additionally, further research is needed to explore the potential applications of Doppm-valerolactone dino2Ph in catalysis and other fields.
Conclusion:
Doppm-valerolactone dino2Ph is a complex chemical compound that has potential applications in various fields of scientific research. Its ability to interact with biological molecules makes it a valuable tool for studying the structure and function of proteins. Further research is needed to explore the full potential of this compound in different fields of scientific research.

Synthesemethoden

Doppm-valerolactone dino2Ph is a complex chemical compound that requires a sophisticated synthesis method. The synthesis of this compound involves several steps, including the reaction of valerolactone with 2-bromo-1,3-dimethylimidazolinium bromide, followed by the reaction of the resulting product with 2-phenyl-2-oxazoline. The final product is obtained by the reaction of the intermediate product with DOPPM.

Wissenschaftliche Forschungsanwendungen

Doppm-valerolactone dino2Ph has potential applications in various fields of scientific research. It can be used as a ligand in catalysis, as well as in the synthesis of new materials. The compound can also be used in the development of new drugs due to its ability to interact with biological molecules.

Eigenschaften

CAS-Nummer

138847-00-4

Produktname

Doppm-valerolactone dino2Ph

Molekularformel

C26H28N2O10

Molekulargewicht

528.5 g/mol

IUPAC-Name

[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate

InChI

InChI=1S/C26H28N2O10/c1-15(13-36-14-18-7-5-4-6-8-18)23-17(3)24(22(9-16(2)29)26(31)37-23)38-25(30)19-10-20(27(32)33)12-21(11-19)28(34)35/h4-8,10-12,15,17,22-24H,9,13-14H2,1-3H3

InChI-Schlüssel

QFCHHSMYAFEZCK-UHFFFAOYSA-N

SMILES

CC1C(C(C(=O)OC1C(C)COCC2=CC=CC=C2)CC(=O)C)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Kanonische SMILES

CC1C(C(C(=O)OC1C(C)COCC2=CC=CC=C2)CC(=O)C)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Synonyme

2,4,6-trideoxy-4,6-dimethyl-2-(2-oxopropyl)-7-O-(phenylmethyl)-glycero-manno-heptono-1,5-lactone 3-(3,5-dinitrobenzoate)
DOPPM-valerolactone diNO2Ph

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.